molecular formula C22H19NO4 B1177608 A5 antigen CAS No. 144713-63-3

A5 antigen

カタログ番号: B1177608
CAS番号: 144713-63-3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The A5 antigen, identified as ALOX5 (Arachidonate 5-lipoxygenase), is a key enzyme in the metabolism of arachidonic acid, catalyzing the synthesis of leukotrienes, which are critical mediators of inflammatory and allergic responses . ALOX5 is highly specific, with its antibodies validated through advanced techniques such as Relative Expression and Cell Treatment, confirming its role in diseases like asthma, cancer, and autoimmune disorders . Over 45 ALOX5 antibodies have been developed, supported by 20 peer-reviewed publications and 154 experimental images, underscoring its robust validation in research settings .

特性

CAS番号

144713-63-3

分子式

C22H19NO4

同義語

A5 antigen

製品の起源

United States

類似化合物との比較

Structural and Functional Similarities

The A5 antigen (ALOX5) belongs to the lipoxygenase family. Comparable compounds include:

Compound Key Features A5 Antigen (ALOX5) References
SNRNP200 Antigen Involved in RNA splicing; therapeutic target in acute myeloid leukemia (AML). Catalyzes leukotriene synthesis; linked to inflammation and cancer.
Vaccinia B18R Poxvirus protein with Ig-like domains; used in vaccine development. Mammalian enzyme with catalytic and regulatory domains.
ALOX12 12-lipoxygenase; converts arachidonic acid to pro-inflammatory mediators. 5-lipoxygenase; distinct substrate specificity and leukotriene production.

Key Insights :

  • Its therapeutic antibodies target AML, whereas ALOX5 inhibitors focus on inflammatory pathways .
  • Vaccinia B18R: Structurally distinct (viral vs. mammalian), but both are used in immunotherapy. B18R’s Ig-like domains contrast with ALOX5’s catalytic domains .
  • ALOX12 : Shares a lipoxygenase function but differs in product specificity (12-HETE vs. leukotrienes) and disease associations (platelet activation vs. asthma) .

Validation and Antibody Performance

Parameter A5 Antigen (ALOX5) SNRNP200 Vaccinia B18R
Validation Methods Relative expression, cell treatment, 154 images Peer-reviewed supplementary data Recombinant protein assays
Antibody Affinity High specificity (Advanced Verification data) In-study cut points and pre-treatment Not explicitly reported
Clinical Relevance Asthma, cancer AML therapy Smallpox/monkeypox vaccines

Critical Differences :

  • ALOX5 antibodies are extensively validated for cross-reactivity and batch consistency, adhering to guidelines like the Ten Basic Rules of Antibody Validation (e.g., disclosed buffer composition, affinity constants) .
  • SNRNP200 antibodies require acid dissociation pre-treatment and in-study cut points to ensure diagnostic accuracy, a step less emphasized in ALOX5 workflows .
  • Vaccinia B18R’s clinical use relies on historical efficacy data (85% smallpox vaccine protection), whereas ALOX5’s applications are supported by modern molecular studies .

Q & A

Q. How to integrate multi-omics data to elucidate A5 antigen’s functional roles?

  • Answer: Combine datasets from:
  • Transcriptomics: RNA-seq to correlate expression with phenotypic outcomes.
  • Proteomics: TMT labeling for quantitative interaction studies.
  • Metabolomics: LC-MS to assess pathway modulation.
    Use tools like STRING-DB for network analysis and correct for false discovery rates (FDR) in multi-dataset comparisons .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。